2-Iodo-7-nitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-7-nitro-1H-indole |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |
InChI Key |
LFRCPTUTIXJABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodo 7 Nitro 1h Indole and Analogous Structures
Retrosynthetic Analysis of 2-Iodo-7-nitro-1H-indole
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of convergent and efficient synthetic routes. The most logical disconnections involve the bonds formed during the construction of the indole (B1671886) nucleus.
Disconnection 1: C2-N1 and C3-C3a Bond Formation (Palladium-Catalyzed Annulations)
A primary disconnection strategy breaks the C2-N1 and C3-C3a bonds, which is characteristic of modern palladium-catalyzed indole syntheses. This approach traces the molecule back to a substituted o-iodoaniline and an appropriate alkyne coupling partner. For the target molecule, this leads to 1-amino-2-iodo-3-nitrobenzene and an acetylene (B1199291) equivalent that can provide the C2-iodo functionality. Methods like the Larock, Sonogashira, and Heck cyclizations fall under this category.
Disconnection 2: C2-C3 and N1-C7a Bond Formation (Fischer Indole Synthesis)
A classical disconnection following the logic of the Fischer indole synthesis breaks the C2-C3 and N1-C7a bonds. This pathway originates from a (2-nitrophenyl)hydrazine derivative and a 2-iodo-aldehyde or ketone equivalent. The feasibility of this route is highly dependent on the stability and availability of the required substituted hydrazine (B178648) precursor.
Disconnection 3: Post-Cyclization Functionalization
A third approach involves the formation of a 7-nitroindole (B1294693) core first, followed by iodination at the C2 position. Conversely, a 2-iodoindole could be synthesized and subsequently nitrated. However, controlling the regioselectivity of electrophilic substitution on an already substituted indole ring can be challenging. For instance, nitration of N-protected indoles typically yields 3-nitroindoles. researchgate.net Therefore, building the desired substitution pattern directly into the cyclization precursors is often a more strategic approach.
Classical and Modern Approaches to Indole Core Construction
The synthesis of the indole core has been a subject of intense research for over a century, leading to a rich portfolio of synthetic methods. These can be broadly categorized into classical approaches, such as the Fischer synthesis, and modern transition-metal-catalyzed strategies.
Fischer Indole Synthesis Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to generate the indole nucleus. wikipedia.org
While historically significant, applying the Fischer synthesis to produce highly substituted, electron-deficient indoles like this compound presents considerable challenges. The synthesis of the required (2-nitrophenyl)hydrazine precursor can be complex. Furthermore, the strongly acidic conditions typically used can be incompatible with sensitive functional groups. wikipedia.org Despite these hurdles, modified Fischer syntheses have been developed for certain nitroindoles. For example, an efficient synthesis of various ethyl nitroindole-2-carboxylates, including the 7-nitro isomer, has been described using a modified Fischer approach, demonstrating its viability for incorporating nitro groups. nih.govacs.org
| Method | Starting Materials | Key Intermediates | Conditions | Challenges for Target Molecule |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone, Enamine | Brønsted or Lewis Acids (e.g., H₂SO₄, PPA, ZnCl₂) wikipedia.org | Synthesis of (2-nitro-6-halophenyl)hydrazine, harsh acidic conditions, potential side reactions. |
Palladium-Catalyzed Cyclization and Annulation Strategies
Palladium-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity compared to classical methods. researchgate.net These strategies are particularly well-suited for constructing complex, polysubstituted indoles.
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, serves as a powerful entry point for indole synthesis. In a typical sequence, a 2-iodoaniline (B362364) is coupled with a terminal alkyne, followed by a subsequent cyclization step to form the indole ring. tandfonline.commdpi.com This domino or cascade approach, where coupling and cyclization occur in one pot, is highly efficient. tandfonline.com
For the synthesis of this compound, a potential starting material would be 1-amino-2-iodo-3-nitrobenzene. A Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and a second Sonogashira coupling, could introduce a desired substituent at the 3-position before cyclization. mdpi.com Alternatively, a sequential Sonogashira reaction followed by a cyclization promoted by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can yield 2-substituted indoles from 2-iodoanilines and terminal alkynes. nih.gov The presence of the electron-withdrawing nitro group on the aniline (B41778) ring can influence the reaction rates, but the methodology is generally tolerant of such functionalities. mdpi.comnih.gov
The Larock indole synthesis is a powerful one-pot palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.eduwikipedia.org A key advantage of the Larock reaction is its high regioselectivity, which is typically controlled by sterics. The bulkier substituent of the alkyne preferentially directs itself to the C2 position of the resulting indole. nih.govub.edu
The reaction mechanism involves the oxidative addition of the 2-iodoaniline to a Pd(0) species, followed by alkyne insertion into the aryl-palladium bond and subsequent intramolecular C-N bond formation. ub.eduwikipedia.org This method is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne partners. nih.gov The development of protocols using o-bromoanilines has further expanded the scope of this reaction, although this often requires more specialized catalyst systems to facilitate the more difficult oxidative addition step. nih.gov For the synthesis of this compound, a Larock annulation between 1-amino-2-iodo-3-nitrobenzene and a symmetrically disubstituted alkyne bearing iodo-precursors or a silylated alkyne could be envisioned to control the regiochemistry. nih.gov
| Palladium-Catalyzed Method | Key Reactants | Catalyst System (Typical) | Key Features |
| Sonogashira Cascade | o-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) tandfonline.comnih.gov | One-pot synthesis, good for 2- and 2,3-substituted indoles. nih.gov |
| Larock Annulation | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (optional) ub.eduwikipedia.org | Excellent regioselectivity for 2,3-disubstituted indoles, controlled by alkyne sterics. nih.govub.edu |
| Heck Cyclization | N-alkenyl-2-haloaniline | Pd(OAc)₂, Ligand (e.g., XPhos) | Intramolecular cyclization, useful for functionalizing the benzene (B151609) ring (e.g., C7). researchgate.netnih.gov |
The Heck reaction, the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, can be adapted into an intramolecular cyclization strategy for indole synthesis. This approach typically involves the cyclization of an N-substituted 2-haloaniline containing an alkenyl group. The Heck cyclization has proven particularly effective for creating indoles with substituents at otherwise difficult-to-access positions, such as C7. researchgate.net
For instance, a synthetic strategy could involve preparing an N-allyl-2,6-dihaloaniline derivative. An initial intramolecular Heck cyclization would form the indole ring, leaving a halogen at the 7-position. This halogen could then be converted to a nitro group. More direct strategies involve using precursors that already contain the nitro group. A Heck cyclization strategy has been successfully used to synthesize 7-nitroindoles bearing other functionalities. researchgate.net This method provides a modular route to highly substituted indoles, where functional groups on the benzene ring are incorporated into the starting aniline precursor before the key cyclization step. researchgate.netnih.gov
Copper-Catalyzed Routes to Substituted Indoles
Copper catalysis has emerged as a powerful and economical tool for the synthesis of substituted indoles. These methods often involve the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to construct the indole scaffold.
One prominent strategy is the copper-catalyzed domino reaction, which combines multiple transformations in a single pot. For instance, polysubstituted indoles can be synthesized from 2-haloanilines and 1,3-dicarbonyl compounds using a simple copper(I) oxide (Cu₂O) catalyst without the need for complex ligands. thieme-connect.com This process typically involves an initial condensation followed by an intramolecular C-C cross-coupling to afford the final indole product. thieme-connect.com The reaction conditions are generally moderate, often performed in a DMSO-water mixture at elevated temperatures. thieme-connect.com
Another sophisticated approach involves a tandem sequence of an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC). nih.govorganic-chemistry.orgacs.org This one-pot process utilizes readily available aryl iodides and enamines, which are coupled using a copper(I) catalyst, often in a polar aprotic solvent like DMSO at high temperatures (e.g., 130 °C). nih.govacs.org The versatility of this method allows for the assembly of a wide range of multisubstituted indoles with good to excellent yields. nih.gov More recently, copper(II)-catalyzed sequential Chan–Lam N-arylation and CDC reactions have been developed, starting from arylboronic acids and (Z)-3-aminoacrylates, further expanding the toolkit for indole synthesis. rsc.org
| Method | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Domino Reaction | 2-Iodoaniline, Methyl acetoacetate | Cu₂O, Cs₂CO₃ | Ligand-free, atom-economical, good yield (81% conversion). | thieme-connect.com |
| Tandem Ullmann/CDC | Aryl iodides, Enamines | CuI, 1,10-phenanthroline | One-pot synthesis of multisubstituted indoles in good to excellent yields. | nih.govacs.org |
| Sequential Chan-Lam/CDC | Arylboronic acids, (Z)-3-aminoacrylates | Cu(OAc)₂, tBu₃P·HBF₄ | One-pot approach to diverse C3-functionalized indoles. | rsc.org |
Gold-Catalyzed Cycloisomerizations and Related Transformations
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in promoting the cycloisomerization of functionalized alkynes, providing a mild and efficient pathway to the indole core. unimi.it The high affinity of gold for carbon-carbon triple bonds (alkynes) allows for their activation towards intramolecular attack by a nucleophile, such as an aniline nitrogen atom.
A common strategy involves the gold-catalyzed annulation of 2-alkynylanilines. organic-chemistry.org These reactions can proceed at room temperature in solvents like ethanol (B145695) to produce a variety of indole derivatives in good yields. organic-chemistry.org This methodology can also be adapted for a one-flask synthesis of 3-haloindoles by including a halogen source. organic-chemistry.org
More complex cascade reactions have also been developed. An unprecedented Au(I)-catalyzed domino intramolecular carbonyl-alkyne cyclization followed by an indole addition has been used to synthesize 3(2H)-furanone-incorporated unsymmetrical bis(indolyl)methanes. acs.orgacs.orgbohrium.com This strategy involves the 5-endo-dig oxa-cyclization of an indole-tethered ynedione, which generates an intermediate that is subsequently trapped by another indole molecule. acs.orgacs.org The choice of catalyst and the presence of additives like AgOTf can be crucial, as improper conditions may lead to undesired side products. acs.org
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Annulation | 2-Alkynylanilines | AuCl₃ | Substituted indoles | organic-chemistry.org |
| Domino Cyclization/Addition | Indole-tethered ynediones, Indoles | PPh₃AuCl | Unsymmetrical 3,3'-bis(indolyl)methanes | acs.orgacs.org |
| Cycloisomerization | 2-Tosylaminophenylprop-1-yn-3-ols | AuCl, AgOTf | Substituted indoles | scispace.com |
Direct Introduction of Iodo and Nitro Functionalities
The synthesis of this compound requires the precise introduction of two different functional groups onto the indole scaffold. This can be achieved either by building the indole ring with the substituents already in place or, more commonly, by the direct functionalization of a pre-formed indole ring. The latter approach presents significant challenges related to regioselectivity.
Regioselective Iodination Strategies of Indole Scaffolds
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3-position is the most nucleophilic and is typically the primary site of attack for electrophiles. bhu.ac.in Therefore, achieving iodination at other positions, such as C2 or on the benzene ring, requires specific strategies.
Direct iodination of the indole C-H bond often employs electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl). sci-hub.seresearchgate.net While these reagents often yield the 3-iodoindole, modifying the substrate or reaction conditions can alter the regioselectivity. For example, a metal-free, highly regioselective C5-H direct iodination of indoles has been reported, providing a practical route to C5-functionalized indoles under mild conditions. sci-hub.sersc.org
Iodination at the C2 position is more challenging. One approach involves the C2-lithiation of an N-protected indole followed by quenching with an iodine source. Another strategy is the iodine-promoted C-C and C-N bond formation of N-protected indoles, which proceeds through a 3-iodo-3H-indolium intermediate that can be attacked by a nucleophile at the C2 position. acs.org A copper-mediated domino reaction has been reported to achieve C3 iodination alongside C2 nitration, highlighting how catalyst systems can influence the position of functionalization. rsc.orgrsc.org
| Reagent/Method | Typical Position of Iodination | Key Features | Reference |
|---|---|---|---|
| I₂ / NaHCO₃ | C3 | Classic electrophilic substitution. | acs.org |
| ICl / Celite® | C3 | Mild and efficient method for various indoles, including melatonin. | researchgate.net |
| NIS / TFA | C5 | Metal-free, direct C5-H iodination via a proposed radical pathway. | sci-hub.sersc.org |
| CuI / t-BuONO | C3 | Part of a domino reaction that also installs a nitro group at C2. | rsc.orgrsc.org |
Regioselective Nitration Approaches and Challenges in Indole Derivatives
The nitration of indoles is notoriously difficult due to the acid-sensitivity of the indole ring. Classical nitration conditions using strong acids like nitric acid and sulfuric acid often lead to polymerization or oxidation of the indole. bhu.ac.in When nitration does occur under these conditions, it typically favors the C5 position on the deactivated 3H-indolium cation. bhu.ac.in
To overcome these challenges, nitration is usually performed using non-acidic nitrating agents. Reagents like benzoyl nitrate (B79036) or ethyl nitrate can nitrate indole at the more nucleophilic C3 position. bhu.ac.in A more modern approach utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, to achieve regioselective C3 nitration under non-acidic and non-metallic conditions. nih.gov
Nitration at other positions, especially on the benzene ring (C4, C5, C6, C7), while discriminating against the highly reactive pyrrole (B145914) ring, is a significant challenge. The direct C2 nitration of indoles is rare. rsc.org Selective C7 nitration, as required for this compound, is particularly challenging and generally requires a multi-step synthesis involving a pre-functionalized benzene ring precursor before the indole ring is formed. The use of directing groups on the indole nitrogen can steer functionalization to the C7 position, but this adds synthetic steps. thieme-connect.com
Sequential Functionalization Strategies for this compound
There is no direct, single-step method reported for the synthesis of this compound. Its preparation would necessitate a sequential functionalization strategy, the order of which is critical.
One potential pathway involves the nitration of 2-iodoindole. However, this faces the challenge of controlling the regioselectivity of the nitration on an already substituted indole. A second pathway is the iodination of 7-nitroindole. This route is also challenging, as the nitro group is strongly deactivating, which would make subsequent electrophilic iodination difficult and could direct the substitution to other positions.
An advanced strategy that combines both functionalizations is the copper-mediated domino C-H iodination and nitration. rsc.orgrsc.org This aerobic oxidative process uses CuI as a catalyst and tert-butyl nitrite (B80452) (t-BuONO) as the nitro source. rsc.org The reaction proceeds smoothly to give 3-iodo-2-nitroindoles in one step with high regioselectivity. rsc.org Although this method yields a different isomer, it exemplifies a sophisticated sequential functionalization where the copper catalyst mediates both an electrophilic iodination at C3 and a subsequent C-H activation and nitration at C2. rsc.org
Another relevant transformation is the conversion of 2-haloindoles into 2-nitroindoles. The reaction of 2-iodoindoles with silver nitrite in aqueous acetone (B3395972) has been shown to afford the corresponding 2-nitroindoles, demonstrating a feasible, if sometimes low-yielding, method for introducing the nitro group at the C2 position from an iodo precursor. researchgate.net Synthesizing the target molecule, this compound, remains a significant synthetic challenge, likely requiring a lengthy route starting from a pre-functionalized aniline derivative.
Principles of Sustainable Synthesis in Substituted Indole Preparation
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for complex molecules like substituted indoles. The goal is to improve efficiency, reduce waste, and minimize environmental impact.
Key strategies in the sustainable synthesis of indoles include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. acs.org
Catalyst-Free and Solvent-Free Conditions: A novel methodology for synthesizing polysubstituted pyrroles, which can be indole-substituted, involves a multicomponent reaction that proceeds without any catalyst under mild heating conditions. acs.orgacs.org Performing reactions without a solvent or in environmentally benign solvents like water or ethanol also enhances sustainability. mdpi.com
Chromatography-Free Purification: Developing methods where the final product can be isolated by simple filtration or recrystallization, avoiding solvent-intensive column chromatography, is a major goal of green synthesis. acs.orgnih.gov
Use of Recyclable Catalysts: Employing solid acid catalysts, such as heteropolyacids like H₃PW₁₂O₄₀ supported on mesoporous silica (B1680970) (SBA-15), allows for easy separation and potential reuse of the catalyst, reducing waste. mdpi.com
One example of a sustainable approach is a one-pot, three-component synthesis of 3-substituted indoles via the condensation of an aldehyde, indole, and malononitrile (B47326) under solventless conditions using a reusable solid acid catalyst. mdpi.com Another green method is a catalyst- and chromatography-free synthesis of indole-pyrrole derivatives in an environmentally friendly solvent, which features high atom economy and a low E-factor (a measure of waste generated). acs.org These approaches represent a move toward more economically and environmentally viable routes for the production of valuable indole derivatives.
Mechanistic Investigations of Reactions Involving 2 Iodo 7 Nitro 1h Indole and Its Precursors
Elucidation of Reaction Pathways for Indole (B1671886) Formation and Functionalization
The synthesis of the indole core and its subsequent functionalization can proceed through various mechanistic pathways. Classical methods like the Fischer, Madelung, and Reissert syntheses have been foundational. bhu.ac.in The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in Modern approaches often utilize transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. mdpi.comtandfonline.comresearchgate.net
For the synthesis of substituted indoles, including those with nitro groups, several strategies have been developed. One-pot tandem reactions, such as those integrating redox and hydrogenation processes, have streamlined the conversion of nitroarenes into indoles. researchgate.net The choice of solvent and catalyst can significantly influence the reaction pathway and regioselectivity. For example, the use of a tartaric acid-dimethylurea melt serves as both a solvent and a catalyst for the synthesis of functionalized indoles under mild conditions, tolerating sensitive groups like azides. organic-chemistry.org
The functionalization of the indole ring is also a subject of extensive mechanistic study. Electrophilic substitution is a common pathway, with the site of substitution being highly dependent on the reaction conditions and the substituents already present on the indole nucleus. bhu.ac.in For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036) yields the 3-nitro derivative, while using nitric/sulfuric acids leads to substitution at the C-5 position. bhu.ac.in This is due to the protonation at C-3 in strongly acidic media, which deactivates the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in
The formation of 3-iodoindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. The proposed mechanism involves the anti-attack of an electrophile and the nitrogen of the N,N-dialkylamino group on the alkyne to form an iodoindolium salt, followed by SN2 displacement of an alkyl group by iodide. bohrium.com
Role of Transition Metal Catalysts in C-C and C-N Bond Formations and Their Catalytic Cycles
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, play a pivotal role in the synthesis and functionalization of indoles, including 2-iodo-7-nitro-1H-indole. These catalysts facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various cross-coupling reactions. mdpi.comtandfonline.comresearchgate.net
Palladium Catalysis: Palladium catalysts are widely used in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. frontiersin.orgnih.govnih.gov The general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki, etc.) or migratory insertion (for Heck), and reductive elimination. uni-rostock.de
Oxidative Addition: The active Pd(0) species reacts with an aryl or vinyl halide (like this compound) to form a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides generally being more reactive than bromides. uni-rostock.de
Transmetalation/Migratory Insertion: In Suzuki coupling, the organopalladium(II) intermediate reacts with an organoboron compound in the presence of a base. In Heck coupling, an alkene inserts into the Pd-C bond.
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. uni-rostock.de
The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the efficiency of these steps. Strong σ-donating ligands facilitate oxidative addition, while bulky ligands can accelerate reductive elimination. uni-rostock.de Hypervalent iodine reagents can also be employed in palladium-catalyzed reactions, often acting as oxidants and promoting catalysis via Pd(II)/Pd(IV) redox cycles. frontiersin.orgnih.gov
Rhodium Catalysis: Rhodium catalysts have proven effective for the regioselective C-H functionalization of indoles. For instance, a rhodium-catalyzed method has been developed for the direct C-H functionalization at the C7 position of N-pivaloylindoles, demonstrating high regioselectivity. nih.gov Rhodium(III) catalysts have also been used in the one-pot synthesis of 3-nitroso indoles from N-nitrosoanilines, involving C-H bond activation, C-C bond formation, N-N bond cleavage, and C-N bond creation. tandfonline.com
Copper Catalysis: Copper catalysts are often used in conjunction with palladium in reactions like the Sonogashira coupling. tandfonline.com They also play a crucial role in Ullmann-type C-N bond formation and can be used for the synthesis of multisubstituted indoles through tandem coupling processes. researchgate.net
| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Pd(0)/Ligand | Suzuki, Heck, Sonogashira | Oxidative Addition, Transmetalation/Migratory Insertion, Reductive Elimination | uni-rostock.de |
| Rh(III) | C-H Functionalization | C-H Activation, C-C/C-N Bond Formation | tandfonline.comnih.gov |
| Cu(I)/Cu(II) | Ullmann Coupling, Sonogashira Co-catalysis | Oxidative Coupling, Reductive Elimination | researchgate.net |
Influence of Substituents (Iodo and Nitro Groups) on Reaction Mechanisms and Regioselectivity
The iodo and nitro groups on the this compound scaffold exert significant electronic and steric effects, which in turn influence reaction mechanisms and regioselectivity.
The Iodo Group: The iodine atom at the C-2 position is a good leaving group, making this position susceptible to nucleophilic substitution and a prime site for various cross-coupling reactions. core.ac.uk In palladium-catalyzed reactions, the C-I bond is highly reactive towards oxidative addition, facilitating a wide range of C-C and C-N bond-forming reactions at this position. uni-rostock.de The presence of the iodo group directs functionalization primarily to the C-2 position.
The Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the benzene (B151609) portion of the indole ring, particularly at the C-7 position, has several important consequences:
Electronic Effects: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, it can influence the reactivity of the pyrrole ring. The position of the nitro group is crucial for enantioselectivity in certain reactions; for example, reactions may not proceed with 2- and 7-substituted nitroindoles in some catalytic systems. mdpi.com In the context of oxidative coupling, indoles bearing electron-withdrawing groups like nitro tend to provide higher yields and regioselectivities. nih.gov
Directing Effects: The nitro group can direct metallation and subsequent functionalization. While direct C-H functionalization of the indole core can be challenging, the presence of directing groups can achieve high regioselectivity. The nitro group's influence on the acidity of neighboring C-H bonds can also play a role in deprotonation-metalation sequences.
Steric Effects: The steric bulk of the nitro group at the C-7 position can hinder reactions at adjacent positions, such as the N-1 position, potentially influencing the regioselectivity of N-alkylation or N-arylation reactions.
The interplay between the electron-withdrawing nature of the nitro group and the leaving group ability of the iodo group makes this compound a versatile substrate for a wide range of transformations, allowing for selective functionalization at different positions of the indole core.
| Substituent | Position | Influence on Reactivity and Regioselectivity | Reference |
|---|---|---|---|
| Iodo | C-2 | Excellent leaving group, directs functionalization to C-2 via cross-coupling reactions. | uni-rostock.decore.ac.uk |
| Nitro | C-7 | Strong electron-withdrawing group, deactivates the benzene ring, can enhance regioselectivity in some oxidative couplings, and may sterically hinder reactions at adjacent positions. | mdpi.comnih.gov |
Kinetic Studies of Synthetic Transformations and Intermediate Detection
Kinetic studies and the detection of reaction intermediates are crucial for substantiating proposed reaction mechanisms. For indole synthesis and functionalization, these studies can provide evidence for the involvement of specific catalytic species and transient intermediates.
For example, in the copper-catalyzed diacylation of 3-substituted indoles, intermediates for N-1 and C-2 diacylation have been detected, supporting the proposed reaction pathways. rsc.org Similarly, in ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, a vinylidene complex was isolated and shown to be a key intermediate in the formation of 3-substituted indoles. acs.org
Kinetic isotope effect (KIE) studies can also shed light on the rate-determining step of a reaction. A KIE value greater than 1 suggests that C-H bond cleavage is involved in the rate-determining step, which is often the case in C-H activation reactions. For instance, a KIE of 5.2 was observed in a palladium-catalyzed synthesis of 2,3-diarylindoles, indicating a concerted metalation-deprotonation mechanism. thieme-connect.com
While specific kinetic data for reactions involving this compound are not extensively reported in the provided context, the principles of these studies are broadly applicable. Investigating the reaction rates under varying concentrations of reactants, catalysts, and ligands, as well as the use of spectroscopic techniques (like NMR and mass spectrometry) to identify intermediates, would be essential for a detailed mechanistic understanding of its transformations.
Spectroscopic and Structural Elucidation of 2 Iodo 7 Nitro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of 2-iodo-7-nitro-1H-indole, the chemical shifts and coupling constants of the protons provide a wealth of information about the molecule's structure. The electron-withdrawing nature of the nitro group at the C7 position and the iodine atom at the C2 position significantly influences the electronic environment of the indole (B1671886) ring, leading to characteristic downfield shifts of the aromatic protons.
The proton on the nitrogen atom (H1) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to its acidic nature and the presence of the electron-withdrawing nitro group. The proton at the C3 position (H3) would likely appear as a singlet, as it lacks adjacent proton neighbors for coupling. Its chemical shift would be influenced by the adjacent iodine atom.
The protons on the benzene (B151609) ring (H4, H5, and H6) will exhibit a distinct splitting pattern. H4, being in the ortho position to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear at the furthest downfield position among the aromatic protons. It would likely appear as a doublet of doublets due to coupling with H5 and H6. H6 would also be a doublet of doublets, coupling with H4 and H5. H5 is anticipated to be a triplet, coupling with both H4 and H6.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 | 8.0 - 9.0 | br s | - |
| H3 | 7.0 - 7.5 | s | - |
| H4 | 7.8 - 8.2 | dd | J = 7.5, 1.0 |
| H5 | 7.2 - 7.6 | t | J = 7.5 |
Note: Predicted values are based on the analysis of substituted indoles and the known effects of iodo and nitro substituents.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents. The carbon atom bearing the iodine (C2) is expected to have a significantly shielded chemical shift due to the "heavy atom effect" of iodine. Conversely, the carbon atom attached to the nitro group (C7) will be deshielded and appear at a downfield chemical shift. The other carbon atoms of the indole ring will have chemical shifts characteristic of their position and electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 80 - 90 |
| C3 | 100 - 110 |
| C3a | 125 - 135 |
| C4 | 120 - 130 |
| C5 | 125 - 135 |
| C6 | 115 - 125 |
| C7 | 140 - 150 |
Note: Predicted values are based on the analysis of substituted indoles and the known effects of iodo and nitro substituents.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For instance, COSY would show correlations between H4, H5, and H6, confirming their adjacent positions on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the planar indole ring itself, it would be valuable for determining the stereochemistry of any derivatives with chiral centers.
While this compound contains iodine in its standard divalent state, the field of hypervalent iodine chemistry is a rapidly expanding area of organic synthesis. Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are powerful oxidizing agents and reagents for various transformations. NMR spectroscopy plays a crucial role in characterizing these highly reactive species. Although direct ¹²⁷I NMR is challenging due to the quadrupolar nature of the iodine nucleus, the effect of the hypervalent iodine center on the ¹H and ¹³C NMR chemical shifts of the organic framework is significant and can be used for structural elucidation. For instance, the carbon atom directly attached to a hypervalent iodine atom typically experiences a substantial downfield shift in the ¹³C NMR spectrum compared to its divalent counterpart.
Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The presence of the nitro group will be clearly indicated by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1350 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-electron system that gives rise to characteristic UV absorptions. The presence of the nitro group, a strong chromophore, and the iodine atom, an auxochrome, will significantly influence the UV-Vis spectrum of this compound.
The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the indole chromophore. The nitro group's conjugation with the indole ring is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. An n → π* transition associated with the nitro group may also be observed as a weaker absorption at a longer wavelength. The exact positions of the absorption maxima (λmax) would need to be determined experimentally but are anticipated to be in the UV-A or even the visible region, potentially imparting a color to the compound.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 350 |
Note: Predicted values are based on the analysis of substituted indoles and the known effects of nitro substituents on the electronic spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of synthetic compounds and for deducing their structure through the analysis of fragmentation patterns. For this compound, the calculated molecular weight is 288.04 g/mol . nih.gov In mass spectral analysis, this compound would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation of nitro-indole derivatives in a mass spectrometer often follows predictable pathways. The study of related compounds, such as 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, reveals characteristic fragmentation patterns that can be extrapolated to this compound. The primary fragmentation events typically involve the cleavage of the substituents from the indole core.
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent elimination of other fragments. For this compound, the following fragmentation steps are plausible:
Loss of the nitro group: The molecular ion may first lose the nitro group (NO₂, mass of 46 Da) to form a significant fragment ion.
Loss of the iodine atom: Cleavage of the carbon-iodine bond would result in the loss of an iodine radical (I•, mass of 127 Da).
Fragmentation of the indole ring: The indole ring itself can undergo cleavage, often characterized by the loss of HCN (27 Da), which is a typical fragmentation pathway for indole compounds. scirp.org
These fragmentation processes lead to a series of daughter ions that provide a structural fingerprint of the molecule. The relative abundance of these fragment ions helps in confirming the identity and structure of the compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Fragment Lost | Proposed Fragment Structure |
|---|---|---|
| 288 | - | [C₈H₅IN₂O₂]⁺ (Molecular Ion) |
| 242 | NO₂ | [C₈H₅IN]⁺ |
| 161 | I | [C₈H₅N₂O₂]⁺ |
| 115 | I + NO₂ | [C₈H₄N]⁺ |
Note: This table is based on theoretical fragmentation patterns and data from related nitroindole structures. scirp.org
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination and Packing Analysis
Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. mdpi.com While the specific crystal structure of this compound is not widely reported, analysis of closely related iodo- and nitro-substituted indole derivatives provides significant insight into its expected solid-state characteristics. researchgate.netrsc.org
Studies on compounds like 6-Iodo-1H-indole-2,3-dione and 5-nitro-2-oxindole have revealed key structural features that are likely to be present in the crystal structure of this compound. researchgate.netrsc.org The indole ring is expected to be nearly planar. The crystal packing is anticipated to be governed by a combination of hydrogen bonding, halogen bonding, and π–π stacking interactions.
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor and can form strong hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule, leading to the formation of dimers or extended chains. researchgate.netrsc.org
Halogen Bonding: The iodine atom at the 2-position can act as a halogen bond donor, forming interactions with electron-donating atoms like the oxygen of a nitro group on a neighboring molecule (I···O interactions). Such interactions are known to play a significant role in the crystal engineering of halogenated compounds. researchgate.net
The analysis of a related compound, 5-nitro-2-oxindole, showed that it crystallizes in the monoclinic system with the P121/n1 space group. rsc.org The intermolecular interactions were dominated by O···H contacts, accounting for a significant portion of the crystal packing forces. rsc.org A similar scenario, with contributions from iodine-mediated interactions, would be expected for this compound.
Table 2: Illustrative Crystallographic Data for a Related Nitroindole Derivative (5-nitro-2-oxindole)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P12₁/n1 |
| a (Å) | 10.33 |
| b (Å) | 5.09 |
| c (Å) | 13.06 |
| α (°) | 90 |
| β (°) | 108.40 |
| γ (°) | 90 |
Note: This data is for 5-nitro-2-oxindole and is presented as a representative example of the type of information obtained from a single crystal X-ray diffraction study. rsc.org
Computational Chemistry Approaches to 2 Iodo 7 Nitro 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-Iodo-7-nitro-1H-indole. nih.gov DFT calculations can elucidate the distribution of electrons within the molecule, providing a foundation for understanding its chemical behavior.
The presence of a strongly electron-withdrawing nitro group at the 7-position and an iodine atom at the 2-position significantly influences the electronic properties of the indole (B1671886) ring. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), can be used to calculate various parameters that describe the molecule's reactivity. researchgate.netresearchgate.net These parameters, often referred to as conceptual DFT descriptors, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
These calculations can predict that the introduction of the nitro group will dramatically alter the pi-electron structure of the indole system. researchgate.net The strong electron-withdrawing nature of the nitro group, through both resonance and inductive effects, is expected to decrease the electron density on the indole ring, making it more electrophilic. researchgate.netresearchgate.net The iodine atom, while also electronegative, can participate in halogen bonding and has a more complex influence on the electronic landscape.
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Values)
| Descriptor | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| Electronegativity (χ) | 4.5 | High tendency to attract electrons |
| Chemical Hardness (η) | 2.0 | Relatively stable, but reactive |
| Electrophilicity Index (ω) | 5.06 | Strong electrophile |
Note: These are illustrative values based on general principles of substituted indoles and are not from a specific calculation on this compound.
Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netmdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com
For this compound, the electron-withdrawing nitro and iodo substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The significant charge transfer from the indole ring to the nitro group would likely result in a smaller HOMO-LUMO gap, indicating increased reactivity. nih.govresearchgate.net
Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the specific atomic sites most susceptible to nucleophilic or electrophilic attack. It is anticipated that the carbon atoms of the indole ring will have a net positive charge, making them potential sites for nucleophilic attack, a reversal of the typical reactivity of the electron-rich indole nucleus.
Table 2: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative Values)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.5 | Lowered electron-donating ability |
| LUMO Energy | -3.5 | Enhanced electron-accepting ability |
| HOMO-LUMO Gap | 4.0 | Increased reactivity compared to indole |
Note: These are illustrative values based on general principles of substituted indoles and are not from a specific calculation on this compound.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). arxiv.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption and the corresponding electronic transitions. The presence of the nitro group, a strong chromophore, is expected to lead to a significant red-shift in the absorption spectrum compared to indole.
Furthermore, computational methods can predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed spectral bands to specific molecular vibrations. nih.gov This can aid in the structural characterization of the molecule.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions can be instrumental in confirming the structure of synthesized this compound and assigning the signals in the experimental NMR spectra.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Data |
|---|---|
| UV-Vis (λmax) | ~350-400 nm |
| Key IR Frequencies (cm⁻¹) | ~1520 (NO₂ asymm. stretch), ~1340 (NO₂ symm. stretch), ~3400 (N-H stretch) |
| Representative ¹H NMR Chemical Shifts (ppm) | Aromatic protons shifted downfield due to electron-withdrawing groups |
Note: These are illustrative values and would require specific quantum chemical calculations for accurate prediction.
Computational Studies on Substituent Effects (Iodo and Nitro) on Indole Aromaticity and Stability
The aromaticity of the indole ring system is a key determinant of its stability and reactivity. The introduction of substituents can significantly alter this property. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system. acs.org For this compound, the strong resonance effect of the nitro group is expected to induce a significant degree of quinoidal character in the benzene (B151609) portion of the indole ring, leading to a decrease in its aromaticity and a lower HOMA value. researchgate.netresearchgate.net
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of aromatic character. acs.org NICS calculations for this compound would likely show a less negative value compared to indole, further supporting a reduction in aromaticity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. hilarispublisher.com For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. nih.govnih.gov The results of such studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. core.ac.uk
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. rowan.edunih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the docked pose and the calculation of binding free energies. rowan.edu These simulations can reveal how the flexibility of both the ligand and the protein influences their interaction and can provide insights into the conformational changes that may occur upon binding. kavrakilab.org
Table 4: Illustrative Molecular Docking and Dynamics Simulation Parameters
| Parameter | Description |
|---|---|
| Target Protein | A specific enzyme or receptor of interest |
| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol) |
| Key Interactions | Hydrogen bonds, halogen bonds, π-π stacking, hydrophobic interactions |
| RMSD (Root Mean Square Deviation) | A measure of the stability of the ligand's position in the binding site during MD simulation |
Note: The specific values for these parameters would depend on the chosen protein target and the simulation setup.
Strategic Utility of 2 Iodo 7 Nitro 1h Indole in Organic Synthesis and Medicinal Chemistry Research
As a Versatile Synthon in Complex Molecule Synthesis
The synthetic utility of 2-iodo-7-nitro-1H-indole lies in the orthogonal reactivity of its two key functional groups. The carbon-iodine bond at the C2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for carbon-carbon bond formation. Reactions such as the Suzuki, Sonogashira, and Heck couplings can be employed to elaborate the indole (B1671886) core, leading to the synthesis of diverse and complex molecular scaffolds.
The electron-withdrawing nature of the nitro group at the C7-position significantly influences the reactivity of the indole ring. It enhances the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. Furthermore, the nitro group can act as a directing group in electrophilic aromatic substitution reactions and can be readily reduced to an amino group, which can then be further functionalized. This dual functionality of this compound makes it a highly valuable and versatile synthon for the synthesis of polysubstituted indole derivatives.
Scaffold Engineering for Targeted Molecular Design
The this compound scaffold serves as an excellent platform for the rational design of molecules with specific biological targets. The ability to selectively functionalize both the C2 and C7 positions, as well as the indole nitrogen, allows for the systematic exploration of chemical space and the optimization of interactions with biological macromolecules.
Rational Design of Indole-Based Systems with Modulated Electronic Properties
The electronic properties of the indole ring are crucial for its biological activity. The strongly electron-withdrawing nitro group at the C7-position significantly lowers the electron density of the indole nucleus. This modulation of the electronic landscape can be further fine-tuned by the introduction of various substituents at the C2-position via cross-coupling reactions. For instance, the introduction of electron-donating groups can partially offset the effect of the nitro group, while the addition of further electron-withdrawing groups can enhance it. This ability to precisely control the electronic properties of the indole scaffold is a key advantage in the rational design of molecules with desired pharmacological profiles.
Structure-Activity Relationship (SAR) Studies in Designed Indole Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. The this compound scaffold provides an ideal starting point for systematic SAR explorations. By synthesizing a library of analogues with diverse substituents at the C2, N1, and potentially other positions (following reduction of the nitro group), researchers can probe the specific interactions between the indole derivatives and their biological targets. This systematic approach allows for the identification of key structural features responsible for biological activity and the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The clear differentiation of reactive sites on the this compound molecule facilitates the generation of focused compound libraries for targeted SAR studies.
Development of Novel Heterocyclic Systems Incorporating the this compound Moiety
The inherent reactivity of this compound also lends itself to the construction of novel heterocyclic systems. The C2-iodo and N-H functionalities can participate in intramolecular cyclization reactions to form fused-ring systems. For example, following a Sonogashira coupling at the C2-position with a suitably functionalized alkyne, an intramolecular cyclization could lead to the formation of a pyrrolo[2,3-b]indole or other related heterocyclic frameworks. Furthermore, the C7-nitro group, upon reduction to an amine, can be used as a handle for the annulation of an additional ring onto the benzene (B151609) portion of the indole core. This versatility opens up avenues for the synthesis of novel, complex heterocyclic structures with potentially unique and valuable chemical and biological properties.
Future Research Directions in 2 Iodo 7 Nitro 1h Indole Chemistry
Emerging Synthetic Methodologies and Catalytic Systems
The development of more efficient, selective, and sustainable methods for the synthesis of 2-iodo-7-nitro-1H-indole is a primary objective. Current multistep syntheses can be resource-intensive, and future work will likely focus on overcoming these limitations through novel catalytic systems.
Key research areas include:
C-H Activation/Iodination: Direct C-H activation at the C2 position of 7-nitroindole (B1294693), followed by iodination, represents a highly atom-economical approach. Research will likely target the development of robust catalysts, potentially based on palladium, copper, or ruthenium, that can achieve high regioselectivity under mild conditions. Microwave-assisted synthesis may also be explored to reduce reaction times and improve yields. unina.it
Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, safety, and scalability. Developing a continuous flow process for the nitration and subsequent iodination of indole (B1671886) would be a significant step forward.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under green conditions. Future studies may explore photocatalytic systems for the iodination of 7-nitroindole, potentially using organic dyes or semiconductor-based catalysts to avoid the use of harsh reagents.
| Methodology | Potential Catalyst System | Key Advantages | Research Focus |
| Direct C-H Iodination | Palladium(II), Copper(I/II), Ruthenium(II) | Atom economy, reduced steps, high regioselectivity. | Catalyst stability, substrate scope, milder reaction conditions. |
| Flow Chemistry | Heterogeneous catalysts (e.g., supported metals) | Enhanced safety, scalability, precise process control. | Reactor design, optimization of flow parameters, catalyst longevity. |
| Visible-Light Photocatalysis | Eosin Y, Rose Bengal, TiO₂ Nanoparticles | Green energy source, mild conditions, novel reactivity. | Quantum yield optimization, development of new photoredox catalysts. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools for chemical process development.
Future research will likely involve the application of:
Process Analytical Technology (PAT): The integration of in-situ spectroscopic probes into reaction vessels can provide continuous data on the concentration of reactants, intermediates, and products. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. researchgate.netresearchgate.net
Flow-Based Mass Spectrometry: Coupling reaction flows to mass spectrometry (e.g., Pressurized Sample Infusion ESI-MS) allows for the direct and continuous detection of reaction components, offering high sensitivity and specificity for identifying transient intermediates. researchgate.net
Two-Dimensional Correlation Spectroscopy: This data analysis technique can be applied to spectroscopic data (Raman, FTIR) to enhance the resolution of overlapping signals and reveal the sequence of molecular events during a reaction, helping to elucidate complex mechanisms. osti.gov
| Technique | Information Gained | Application in this compound Synthesis |
| In-situ FTIR/Raman | Real-time concentration profiles, kinetic data. | Monitoring the consumption of 7-nitroindole and the formation of the 2-iodo product. |
| Flow ESI-MS | Detection of intermediates, reaction pathway analysis. | Identifying transient species in catalytic cycles or multi-step reactions. |
| 2D Correlation Spectroscopy | Sequential order of bond formation/breaking. | Elucidating the precise mechanism of iodination and identifying potential side reactions. |
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. researchgate.net These computational tools can analyze vast datasets of chemical reactions to propose novel synthetic pathways and predict the properties of molecules.
For this compound, future research in this area will focus on:
Retrosynthesis Planning: AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available precursors, suggesting multiple potential synthetic routes. chemcopilot.comnih.gov These platforms can be trained on vast reaction databases to identify both well-established and novel chemical transformations. jelsciences.comchemrxiv.org
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore a multidimensional reaction space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and selectivity with a minimal number of experiments. nih.gov
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other ML models can be developed to predict the physicochemical, electronic, and even biological properties of this compound and its derivatives. nih.gov This allows for the in-silico screening of virtual compounds for desired characteristics before committing to their synthesis.
| AI/ML Application | Tool/Technique | Objective for this compound |
| Synthetic Route Design | Retrosynthesis Algorithms (e.g., Transformer-based models) | To propose efficient, cost-effective, and innovative synthetic pathways. chemcopilot.com |
| Process Optimization | Bayesian Optimization, Active Learning | To accelerate the optimization of reaction conditions (yield, purity). nih.gov |
| Property Prediction | QSAR, Graph Neural Networks (GNNs) | To predict electronic properties, reactivity, and potential biological activity. chemcopilot.com |
Exploration of Novel Reactivity Patterns and Transformations
The unique electronic properties of this compound, arising from the combination of the electron-donating indole nitrogen and the electron-withdrawing nitro group, along with the versatile iodo-substituent, open the door to a wide range of chemical transformations. While the reactivity of simpler nitroindoles and iodoindoles has been explored, the specific combination in this molecule presents new opportunities. researchgate.netrsc.org
Future research is expected to investigate:
Cross-Coupling Reactions: The C2-iodo group is an excellent handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). nih.gov This would allow for the introduction of a wide array of substituents (aryl, alkynyl, vinyl groups) at this position, enabling the rapid synthesis of diverse molecular libraries.
Dearomatization Reactions: Indoles substituted with electron-withdrawing groups, such as a nitro group, can act as electrophiles in dearomatization reactions. researchgate.net Exploring the reactivity of this compound with various nucleophiles could lead to the synthesis of complex, three-dimensional spirocyclic or fused indolines, which are valuable scaffolds in medicinal chemistry.
Metal-Halogen Exchange: The C-I bond can undergo metal-halogen exchange to generate a potent C2-lithiated or magnesiated indole species. Trapping this intermediate with various electrophiles would provide a direct route to a host of 2-substituted 7-nitroindoles that are otherwise difficult to access.
Q & A
Basic: What are the common synthetic routes for 2-Iodo-7-nitro-1H-indole, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. A critical step is the introduction of iodine at the 2-position, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Nitration at the 7-position requires careful control of temperature (0–5°C) to avoid over-nitration. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but may increase side reactions.
- Catalysts : Copper(I) iodide (CuI) accelerates Sonogashira or Ullmann-type couplings for functionalization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures purity .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination (2-position) | NIS, H2SO4, 0°C, 12 h | 65–75 |
| Nitration (7-position) | HNO3, H2SO4, 0–5°C, 4 h | 50–60 |
| Purification | SiO2, EtOAc/Hexane (70:30) | 85–90 |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is required:
- 1H/13C NMR : Confirm substitution patterns. The 2-iodo group deshields adjacent protons (δ ~7.8–8.2 ppm), while nitro groups cause downfield shifts in 13C signals (~145–150 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected for C8H4IN2O2: 296.9332) .
- FT-IR : Identify nitro stretches (~1520 cm⁻¹ and 1350 cm⁻¹) .
- XRD : Optional for crystalline samples; refine using SHELXL .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential iodine/nitro group volatility .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
Advanced: How can X-ray crystallography and SHELXL refine the crystal structure of this compound?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Structure Solution : SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for anisotropic displacement parameters. Monitor R-factors (R1 < 5% for high-quality data) and validate with OLEX2’s graphical interface .
Table 2: Example Refinement Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R1 (I > 2σ(I)) | 0.039 |
| wR2 (all data) | 0.098 |
| CCDC Deposition | 2345678 |
Advanced: How should researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
- Validate Models : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) .
- Error Analysis : Compare experimental vs. theoretical NMR shifts. Deviations >0.5 ppm suggest conformational mismatches .
- Cross-Validation : Use NIST reference data for IR/Raman peaks to confirm functional groups .
Advanced: What strategies optimize this compound as a building block in heterocyclic synthesis?
Answer:
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) to introduce aryl groups .
- Cyclization : Use CuI/ligand systems for indole ring functionalization (e.g., forming fused indole-quinoline derivatives) .
- Scale-Up : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .
Advanced: How can computational modeling predict the reactivity of this compound in medicinal chemistry?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Validate with MD simulations (GROMACS) .
- SAR Analysis : Correlate electron-withdrawing effects (nitro/iodo) with bioactivity using Hammett σ constants .
Advanced: What methodologies assess the biological activity of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
